Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is an ester compound characterized by its unique structure, which includes a long alkyl chain and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate typically involves the esterification of 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid+methanolH2SO4Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate+water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Major Products Formed
Hydrolysis: 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.
Reduction: Methyl 3-(p-(hexadecyloxy)phenyl)-3-hydroxypropionate.
Substitution: Various substituted derivatives of the aromatic ring.
Scientific Research Applications
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as hydrophobic coatings.
Biological Studies: The compound can be used to study the interactions between esters and biological molecules, such as enzymes.
Mechanism of Action
The mechanism of action of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on the target pathways. The long alkyl chain and aromatic ring may also facilitate interactions with lipid membranes, influencing the compound’s bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(p-(octadecyloxy)phenyl)-3-oxopropionate
- Methyl 3-(p-(dodecyloxy)phenyl)-3-oxopropionate
- Methyl 3-(p-(tetradecyloxy)phenyl)-3-oxopropionate
Uniqueness
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The hexadecyloxy group provides a balance between hydrophobicity and molecular size, making it suitable for applications where both properties are advantageous.
Properties
CAS No. |
52244-81-2 |
---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
methyl 3-(4-hexadecoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-24-19-17-23(18-20-24)25(27)22-26(28)29-2/h17-20H,3-16,21-22H2,1-2H3 |
InChI Key |
HQLVFFFDPGVGHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.